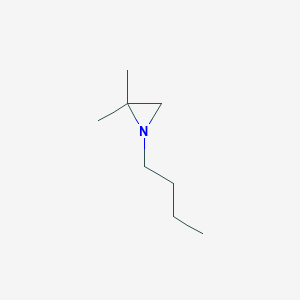
1-Benzyl-3-methylpiperidine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-methylpiperidine-4-thiol is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom, a methyl group at the third position, and a thiol group at the fourth position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
The synthesis of 1-Benzyl-3-methylpiperidine-4-thiol can be achieved through several routes. One common method involves the cyclization of appropriate precursors in the presence of a catalyst. For instance, the reaction of benzylamine with 3-methyl-4-piperidone in the presence of a reducing agent like phenylsilane can yield the desired compound . Industrial production methods often involve the use of cost-effective and readily available starting materials, ensuring high yield and scalability .
Análisis De Reacciones Químicas
1-Benzyl-3-methylpiperidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding piperidine derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-methylpiperidine-4-thiol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-methylpiperidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate various biological pathways, including enzyme activity and signal transduction .
Comparación Con Compuestos Similares
1-Benzyl-3-methylpiperidine-4-thiol can be compared with other piperidine derivatives such as:
1-Benzyl-4-methylpiperidin-3-one: Lacks the thiol group and has different reactivity and applications.
1-Benzyl-3-methyl-4-piperidone: Similar structure but with a ketone group instead of a thiol group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its thiol group, which imparts distinct reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C13H19NS |
|---|---|
Peso molecular |
221.36 g/mol |
Nombre IUPAC |
1-benzyl-3-methylpiperidine-4-thiol |
InChI |
InChI=1S/C13H19NS/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 |
Clave InChI |
GGFAEBAPIVACQB-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCC1S)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)



![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)






![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)


